molecular formula C13H9ClN2OS B1597614 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 89567-07-7

2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1597614
CAS RN: 89567-07-7
M. Wt: 276.74 g/mol
InChI Key: AXYRETOKOZYAQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The thienopyrimidine fragment of the molecule is planar, with all atoms located within 0.0485 (15) Å of the least squares plane . The tetrahydropyridine ring assumes a “sofa” conformation with the C (6) carbon atom deviating by 0.610 (3) Å from the plane of the other ring atoms .


Physical And Chemical Properties Analysis

This compound has a melting point of 265–266 °C . Its Infrared (IR) spectrum shows peaks at 3302 cm−1 (NH), 2210 cm−1 (C≡N), and 1662 cm−1 (C=O) . The 1H NMR and 13C NMR spectra provide further information about the hydrogen and carbon environments in the molecule .

Scientific Research Applications

However, compounds in the thieno[2,3-d]pyrimidin-4-one class are often used in the field of medicinal chemistry for drug discovery and development due to their potential biological activities. They can be synthesized through various methods and can be modified to enhance their properties .

    Ferroptosis Inducer

    • Summary : N6F11 is a novel ferroptosis inducer that selectively induces GPX4 ubiquitination degradation by binding to the specific structural domain of the ubiquitin E3 ligase TRIM25 expressed in tumor cells, leading to the ferroptosis of cancer cells .
    • Method : The compound is used to induce ferroptosis in cancer cells by interacting with the ubiquitin E3 ligase TRIM25 .
    • Results : This interaction leads to the selective induction of GPX4 ubiquitination degradation, which in turn triggers ferroptosis in the cancer cells .

    Cytotoxicity Testing

    • Summary : The compound has been tested for cytotoxicity against various cancer cell lines .
    • Method : The compound was tested against six cancer cell lines: human gastric cancer (NUGC), human colon cancer (DLD1), human liver cancer (HA22T and HEPG2), human breast cancer (MCF), and nasopharyngeal carcinoma (HONE1) .
    • Results : The results of these tests are not specified in the source, but this application indicates the compound’s potential use in cancer research .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information .

properties

IUPAC Name

2-(chloromethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c14-6-10-15-12(17)11-9(7-18-13(11)16-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYRETOKOZYAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368298
Record name 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

CAS RN

89567-07-7
Record name 2-(Chloromethyl)-5-phenylthieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89567-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrogen chloride gas was bubbled through a stirred solution of 2-amino-4-phenylthiophene-3-carboxylic acid ethyl ester (4.94 g, 0.02 mol) and chloroacetonitrile (1.4 ml, 0.022 mol) in anhydrous 1,4-dioxane (60 ml) for about 4 hours. A thick suspension formed initially which slowly dissolved. The mixture was stirred at ambient temperature for 18 hours before being poured into water (250 ml) and basified (pH 8) by the addition of sodium hydrogen carbonate. The supernatant was then decanted to leave a gummy solid which was triturated with aqueous ethanol to give 2-chloromethyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one as a yellow solid (3.70 g), which was used without further purification.
Quantity
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4.94 g
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1.4 mL
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60 mL
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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